molecular formula C7H5ClF2O B1460318 5-Chloro-1,2-difluoro-3-methoxybenzene CAS No. 1804875-58-8

5-Chloro-1,2-difluoro-3-methoxybenzene

Cat. No. B1460318
M. Wt: 178.56 g/mol
InChI Key: RXDLGYBADNIFQI-UHFFFAOYSA-N
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Description

“5-Chloro-1,2-difluoro-3-methoxybenzene” is a chemical compound with the molecular formula C7H5ClF2O . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry.


Molecular Structure Analysis

The molecular structure of “5-Chloro-1,2-difluoro-3-methoxybenzene” consists of a benzene ring with chlorine, fluorine, and methoxy (OCH3) substituents . The exact positions of these substituents on the benzene ring can significantly influence the compound’s properties and reactivity.


Chemical Reactions Analysis

The chemical reactions involving “5-Chloro-1,2-difluoro-3-methoxybenzene” would depend on the specific conditions and reagents used. Benzene derivatives can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic substitution .

Scientific Research Applications

SNAr Reactions and Kinetics

The SNAr (nucleophilic aromatic substitution) reactions of related compounds, such as 3-fluoro-4-chloronitrobenzene and 5-fluoro-4-chloro-3-methoxynitrobenzene, reveal insights into charge control and substitution patterns. These studies highlight the meta substitution mechanisms and provide theoretical and kinetic measurements to understand the reactivity in SNAr processes (Cervera, Marquet, & Martin, 1996).

Crystal Structure Studies

Research on compounds structurally similar to 5-Chloro-1,2-difluoro-3-methoxybenzene, such as 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, provides insights into molecular structures and intermolecular interactions, which are crucial in the development of materials and drugs. These studies help understand the spatial arrangement of molecules and their potential applications (Wu, Zheng, Cao, & Xiao, 2011).

Synthesis and Biological Evaluation

Synthesis of derivatives and evaluation of their biological activities are vital areas of research. For instance, the synthesis of 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate and its evaluation as a molluscicidal agent showcases the potential of such compounds in biological and environmental applications (Duan et al., 2014).

Electrochemical Studies

The electrochemical behavior of compounds like methoxychlor, which is structurally related to 5-Chloro-1,2-difluoro-3-methoxybenzene, provides insights into their reduction mechanisms and potential applications in environmental remediation and synthetic chemistry (McGuire & Peters, 2016).

Thermal Properties and Complex Formation

Understanding the thermal properties of related compounds, such as 5-chloro-2-methoxybenzoic acid complexes, is essential in material science for developing new materials with specific thermal characteristics. This research informs the design and synthesis of materials with tailored properties (Ferenc & Bocian, 2003).

Safety And Hazards

As with any chemical compound, handling “5-Chloro-1,2-difluoro-3-methoxybenzene” should be done with appropriate safety measures. It’s important to avoid breathing in the compound and to avoid contact with skin and eyes .

properties

IUPAC Name

5-chloro-1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLGYBADNIFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2-difluoro-3-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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